I-XW-053 sodium
Overview
Description
I-XW-053 sodium is a chemical compound known for its potent inhibitory effects on the human immunodeficiency virus type 1 (HIV-1) capsid protein. This compound has demonstrated significant antiviral activity by blocking the replication of HIV-1, making it a valuable tool in the study and potential treatment of HIV infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of I-XW-053 sodium involves the preparation of sodium 4-(4,5-diphenyl-1H-imidazol-2-yl)-benzoate. The synthetic route typically includes the following steps:
Formation of the imidazole ring: This involves the reaction of benzil with ammonium acetate to form 2,4,5-triphenylimidazole.
Substitution reaction: The imidazole derivative is then subjected to a substitution reaction with 4-bromobenzoic acid to form the desired product.
Neutralization: The final step involves neutralizing the product with sodium hydroxide to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield hydrogenated derivatives.
Substitution: this compound is prone to nucleophilic substitution reactions, especially at the imidazole ring and the benzoate moiety
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted imidazole and benzoate derivatives
Scientific Research Applications
I-XW-053 sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationships of HIV-1 inhibitors.
Biology: The compound is employed in virology research to understand the mechanisms of HIV-1 replication and inhibition.
Medicine: this compound is investigated for its potential therapeutic applications in treating HIV infections.
Industry: The compound is used in the development of antiviral drugs and as a reference standard in quality control processes .
Mechanism of Action
I-XW-053 sodium exerts its effects by targeting the HIV-1 capsid protein. It specifically binds to the N-terminal domain of the capsid protein, blocking the interface between capsid protein monomers. This inhibition prevents the proper assembly and disassembly of the viral capsid, thereby hindering the replication of the virus. The molecular targets include the capsid protein’s N-terminal domain, and the pathways involved are related to viral assembly and uncoating .
Comparison with Similar Compounds
Bevirimat: Another HIV-1 inhibitor that targets the maturation process of the virus.
Lenacapavir: A capsid inhibitor with a similar mechanism of action but different binding sites.
GS-6207: A potent capsid inhibitor with a longer half-life and different pharmacokinetic properties.
Uniqueness of I-XW-053 Sodium: this compound is unique due to its specific binding affinity to the N-terminal domain of the HIV-1 capsid protein. This distinct binding mode allows it to effectively block the replication of HIV-1 with minimal cytotoxicity. Additionally, its structure-activity relationship studies have led to the development of several analogues with improved efficacy .
Properties
IUPAC Name |
sodium;4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2.Na/c25-22(26)18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16;/h1-14H,(H,23,24)(H,25,26);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJHIPPBSYSTNQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)[O-])C4=CC=CC=C4.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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